1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide
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Overview
Description
1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinoline core, a piperidine ring, and a benzenesulfonyl group, making it a versatile molecule for chemical synthesis and biological studies.
Mechanism of Action
Target of Action
The primary target of the compound 1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide is the DNA gyrase enzyme . This enzyme plays a crucial role in DNA replication, transcription, and repair by introducing negative supercoils into DNA .
Mode of Action
This compound interacts with its target, DNA gyrase, by inhibiting the enzyme’s activity . This inhibition prevents the introduction of negative supercoils into DNA, thereby disrupting the processes of DNA replication, transcription, and repair .
Biochemical Pathways
The inhibition of DNA gyrase by this compound affects the DNA supercoiling pathway . This disruption can lead to downstream effects such as halted cell division and growth, ultimately leading to cell death .
Pharmacokinetics
These properties are crucial for the compound’s ability to reach its target and exert its therapeutic effects .
Result of Action
The result of the action of this compound is the inhibition of DNA gyrase, leading to disruption of DNA processes and ultimately cell death . This makes the compound potentially useful in the treatment of diseases caused by organisms that rely on DNA gyrase for survival and proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and presence of other molecules can affect the compound’s stability and its interaction with its target . .
Biochemical Analysis
Biochemical Properties
1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of DNA gyrase, an essential enzyme involved in DNA replication and transcription. This compound interacts with the subunits of DNA gyrase, specifically gyrA and gyrB, leading to the inhibition of the enzyme’s activity . The interaction between this compound and DNA gyrase results in the induction of DNA damage, similar to the effects observed with fluoroquinolones .
Cellular Effects
This compound exhibits various effects on different types of cells and cellular processes. It has been shown to influence cell function by inducing DNA damage, which can lead to cell cycle arrest and apoptosis. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism. The induction of DNA damage by this compound activates the recA promoter, which is involved in the DNA damage response .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with DNA gyrase. By binding to the gyrA and gyrB subunits, this compound inhibits the enzyme’s activity, leading to the accumulation of DNA damage . This inhibition disrupts the normal function of DNA gyrase, preventing the proper replication and transcription of DNA. Additionally, the induction of DNA damage by this compound activates the recA promoter, which plays a crucial role in the DNA damage response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for sustained inhibition of DNA gyrase and induction of DNA damage
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits bactericidal and antibiofilm activity against Mycobacterium abscessus . At higher doses, toxic or adverse effects may be observed. It is essential to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including interactions with enzymes and cofactors. The compound’s metabolism may involve reactions such as hydrolysis, hydroxylation, and conjugation with glucuronide or sulfate . These metabolic pathways can influence the compound’s bioavailability, distribution, and overall efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments can affect its activity and function . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . The localization of this compound can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of an appropriate precursor under acidic conditions to form the quinoline ringThe final step involves the coupling of the quinoline derivative with piperidine-4-carboxamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline core can lead to quinoline N-oxide derivatives, while reduction can yield partially or fully reduced quinoline derivatives .
Scientific Research Applications
1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxamide
- 1-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide
- 1-[3-(Benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxamide
Uniqueness
1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide is unique due to the presence of the methyl group at the 6-position of the quinoline ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity and selectivity for molecular targets compared to similar compounds .
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-15-7-8-19-18(13-15)21(25-11-9-16(10-12-25)22(23)26)20(14-24-19)29(27,28)17-5-3-2-4-6-17/h2-8,13-14,16H,9-12H2,1H3,(H2,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJSFVMNVSACCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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